molecular formula C17H16FN3O3S B1235690 2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine

2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine

Cat. No. B1235690
M. Wt: 361.4 g/mol
InChI Key: LWFIBLCVEXHJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrazole derivatives, including compounds similar to 2-(4-Fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)-3-pyrazolamine, have been actively studied for their antimicrobial properties. For instance, novel Schiff bases synthesized from similar compounds demonstrated significant in vitro antimicrobial activity, with some derivatives exhibiting excellent activity compared to others (Puthran et al., 2019). Similarly, research on pyrazoline derivatives indicated potential antimicrobial and antitubercular properties, with some compounds showing good activity against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).

Cytotoxicity and Carbonic Anhydrase Inhibition

Pyrazolines, closely related to the queried compound, have also been evaluated for cytotoxic activities on tumor and non-tumor cell lines. These compounds showed selective cytotoxicity, with certain derivatives being more selective than others (Kucukoglu et al., 2016). In addition, these compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes, showing superior activity compared to reference compounds.

Potential as COX-2 Inhibitors

Studies have explored the use of pyrazine and quinoxaline derivatives as selective COX-2 inhibitors. These compounds, featuring structural similarities to the queried chemical, showed promising results in animal models of inflammation (Singh et al., 2004). This highlights the potential of pyrazole derivatives in the development of new anti-inflammatory drugs.

Synthesis and Characterization

The synthesis and characterization of similar compounds are crucial in understanding their potential applications. For instance, the synthesis of fluoro-substituted 2-pyrazoline derivatives has been thoroughly investigated, providing insights into their structural and electronic properties (Guo et al., 2009). These studies are essential for the development of novel compounds with specific biological activities.

properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)sulfonyl-5-(2-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H16FN3O3S/c1-11-9-12(7-8-14(11)18)25(22,23)21-17(19)10-15(20-21)13-5-3-4-6-16(13)24-2/h3-10H,19H2,1-2H3

InChI Key

LWFIBLCVEXHJFH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3OC)N)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3OC)N)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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